molecular formula C6H7NO2S B1297085 3-Methoxythiophene-2-carboxamide CAS No. 78031-17-1

3-Methoxythiophene-2-carboxamide

Cat. No. B1297085
CAS RN: 78031-17-1
M. Wt: 157.19 g/mol
InChI Key: GJMQULWNKQLTIM-UHFFFAOYSA-N
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Description

3-Methoxythiophene-2-carboxamide is a chemical compound with the CAS Number: 78031-17-1 . It has a molecular weight of 157.19 and is typically stored at room temperature . It is a powder in its physical form .


Molecular Structure Analysis

The InChI code for 3-Methoxythiophene-2-carboxamide is 1S/C6H7NO2S/c1-9-4-2-3-10-5(4)6(7)8/h2-3H,1H3,(H2,7,8) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Methoxythiophene-2-carboxamide is a powder with a melting point of 151-153 degrees Celsius .

Safety And Hazards

The safety information for 3-Methoxythiophene-2-carboxamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3-methoxythiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-9-4-2-3-10-5(4)6(7)8/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMQULWNKQLTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20999285
Record name 3-Methoxythiophene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxythiophene-2-carboxamide

CAS RN

78031-17-1
Record name 2-Thiophenecarboxamide, 3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078031171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxythiophene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxythiophene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
KC Gulipalli, P Ravula, S Bodige, S Endoori… - Russian Journal of …, 2019 - Springer
A novel series of thiophene-2-carboxamide derivatives are designed and synthesized, and their structures are confirmed by 1 H and 13 C NMR, and mass spectra. The synthesized …
Number of citations: 1 link.springer.com
S Foister, MA Marques, RM Doss, PB Dervan - NOTE TO USERS - search.proquest.com
… The selectivity displayed by N-terminal 3-methoxythiophene-2carboxamide residues is almost unparalleled within the hairpin context; however, since this residue contains an aryl ether, …
Number of citations: 3 search.proquest.com
M Teng, W Lu, KA Donovan, J Sun… - Journal of Medicinal …, 2021 - ACS Publications
… Following the same procedure as compound 1 using N-cyclopentyl-4-ethynyl-3-methoxythiophene-2-carboxamide instead of R1, compound 17 (11.1 mg, 34% yield) was prepared as a …
Number of citations: 14 pubs.acs.org
S Foister - 2004 - search.proquest.com
… Figure 5.6 Hypothetical binding model explaining T» A selectivity for 3-methoxythiophene-2-carboxamide residue.................................... 143 Figure 5.7 The development of a second …
Number of citations: 4 search.proquest.com
CB Corwin - 1995 - escholarship.org
Nothing as significant or as long in the making as a doctoral degree is truly achieved alone. Many people, too many to list here, have helped me in my graduate career, and I owe them …
Number of citations: 2 escholarship.org
FR DE, CPY FR, GO DE, GCMC FR, HB FR, KK DE… - sumobrain.org
A compound of general formula (I): A process for preparing this compound. A fungicidal composition comprising a compound of general formula (I). A method for treating plants by …
Number of citations: 0 www.sumobrain.org

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